molecular formula C10H12ClN3O B1340341 4-(4-Amino-2-chlorophenyl)piperazin-2-one CAS No. 926250-84-2

4-(4-Amino-2-chlorophenyl)piperazin-2-one

Cat. No.: B1340341
CAS No.: 926250-84-2
M. Wt: 225.67 g/mol
InChI Key: SHKPSWYANLFXMY-UHFFFAOYSA-N
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Description

4-(4-Amino-2-chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.68 g/mol . This compound features a piperazine ring substituted with an amino group and a chlorine atom on the phenyl ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-chlorophenyl)piperazin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Amino-2-chlorophenyl)piperazin-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-chlorophenyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-2-methylphenyl)piperazin-2-one
  • 4-(4-Amino-2-fluorophenyl)piperazin-2-one
  • 4-(4-Amino-2-bromophenyl)piperazin-2-one

Uniqueness

4-(4-Amino-2-chlorophenyl)piperazin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .

Properties

IUPAC Name

4-(4-amino-2-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-8-5-7(12)1-2-9(8)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKPSWYANLFXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588193
Record name 4-(4-Amino-2-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926250-84-2
Record name 4-(4-Amino-2-chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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